beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride
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Overview
Description
Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride: is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. It is also referred to as bis(2-chloroethyl)amine hydrochloride and is recognized for its role as an alkylating agent. This compound has a molecular formula of C4H9Cl2N·HCl and is known for its ability to form cross-links in DNA, making it a potent agent in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine hydrochloride+ethylene oxide→beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and are commonly employed.
Major Products: The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of piperazine derivatives and other complex organic compounds.
Biology: The compound is utilized in studies involving DNA cross-linking and mutagenesis.
Medicine: It serves as an alkylating agent in cancer chemotherapy, particularly in the treatment of Hodgkin’s disease and lymphosarcoma.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride involves its ability to form cross-links in DNA. This compound binds to the N7 nitrogen on the DNA base guanine, creating cross-links between DNA strands. This prevents DNA replication and cell division, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent chemotherapeutic agent .
Comparison with Similar Compounds
Methyl-bis(beta-chloroethyl)amine hydrochloride (mechlorethamine): Used in the treatment of Hodgkin’s disease and other malignancies.
Tris(beta-chloroethyl)amine hydrochloride: Another alkylating agent with similar applications.
Uniqueness: Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride is unique due to its specific chemical structure, which allows it to form stable cross-links in DNA. This property makes it particularly effective in cancer treatment compared to other alkylating agents .
Properties
CAS No. |
63978-75-6 |
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Molecular Formula |
C6H15Cl2NO2 |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
1-chloro-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C6H14ClNO2.ClH/c1-2-8(3-4-9)5-6(7)10;/h6,9-10H,2-5H2,1H3;1H |
InChI Key |
SKSPIMUPRZFRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CC(O)Cl.Cl |
Origin of Product |
United States |
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